3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid

CAS No.: 1258634-03-5

Cat. No.: VC3097532

Molecular Formula: C11H6ClFN2O2

Molecular Weight: 252.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258634-03-5 |

|---|---|

| Molecular Formula | C11H6ClFN2O2 |

| Molecular Weight | 252.63 g/mol |

| IUPAC Name | 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H6ClFN2O2/c12-10-8(11(16)17)5-9(14-15-10)6-2-1-3-7(13)4-6/h1-5H,(H,16,17) |

| Standard InChI Key | RDUYCXRBDRKGMT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=NN=C(C(=C2)C(=O)O)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NN=C(C(=C2)C(=O)O)Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

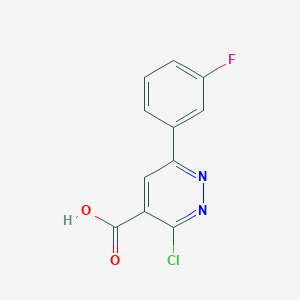

The molecular architecture of 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid consists of a central pyridazine ring with specific substitutions:

-

A chlorine atom at position 3, which affects the electronic distribution of the heterocyclic system

-

A 3-fluorophenyl group at position 6, introducing both steric and electronic effects through the aromatic system and the fluorine substituent

-

A carboxylic acid group at position 4, providing potential for hydrogen bonding and additional reactivity

This particular arrangement of functional groups creates a unique molecular structure that influences the compound's physical, chemical, and potential biological properties.

Chemical Identifiers and Properties

The compound can be precisely identified through various chemical identifiers and properties, which are summarized in Table 1.

Table 1: Chemical Identifiers and Properties of 3-Chloro-6-(3-Fluorophenyl)Pyridazine-4-Carboxylic Acid

| Property | Value |

|---|---|

| CAS Number | 1258634-03-5 |

| Molecular Formula | C₁₁H₆ClFN₂O₂ |

| Molecular Weight | 252.63 g/mol |

| IUPAC Name | 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H6ClFN2O2/c12-10-8(11(16)17)5-9(14-15-10)6-2-1-3-7(13)4-6/h1-5H,(H,16,17) |

| Standard InChIKey | RDUYCXRBDRKGMT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=NN=C(C(=C2)C(=O)O)Cl |

| PubChem Compound ID | 83654422 |

Synthesis and Preparation Methods

Synthetic Routes for Related Compounds

The synthesis of structurally related compounds can provide valuable insights into potential methods for preparing 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid. For example, the synthesis of 3-chloro-6-(4-chlorophenyl)-pyridazine follows a specific sequence:

-

Preparation of 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

-

Conversion to 6-(p-chlorophenyl)-3(2H)-pyridazinone using bromine in acetic acid

-

Treatment with phosphorus oxychloride to introduce the chlorine atom at position 3

This synthetic route could be adapted for the preparation of 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid by:

-

Substituting the starting materials with 3-fluorophenyl derivatives

-

Including additional steps to introduce and manipulate the carboxylic acid functionality at position 4

-

Modifying reaction conditions to accommodate the different electronic properties of fluorine versus chlorine substituents

Similar synthetic strategies have been documented for other pyridazine derivatives with carboxylic acid functionalities, such as pyridazine-4-carboxylic acid, which has a melting point of 237-240°C and a molecular formula of C₅H₄N₂O₂ .

Structural Comparison with Related Compounds

Structural Analogs

Several compounds bear structural similarities to 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid, differing in specific substituents or patterns of substitution. Some notable structural analogs include:

-

3-Chloro-6-(4-chlorophenyl)pyridazine (CAS: 58059-29-3) - Contains a 4-chlorophenyl group instead of 3-fluorophenyl and lacks the carboxylic acid functionality

-

3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine (CID: 54595715) - Contains a methyl group at position 4 instead of a carboxylic acid group

-

3-Chloro-6-fluoropyridazine (CAS: 33097-38-0) - Contains a fluorine atom at position 6 instead of a 3-fluorophenyl group

-

Pyridazine-4-carboxylic acid (CAS: 50681-25-9) - Lacks both the chlorine atom at position 3 and the 3-fluorophenyl group at position 6

These structural relationships provide context for understanding how specific structural features might influence the chemical and biological properties of 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid.

Structure-Activity Relationships

The impact of various structural modifications on the biological activity of pyridazine derivatives has been studied, although specific information for 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid is limited. General structure-activity relationships observed in related compounds suggest that:

-

The presence of halogen substituents (chlorine, fluorine) often enhances binding affinity to certain biological targets and can improve pharmacokinetic properties

-

The carboxylic acid group can serve as a hydrogen bond donor/acceptor, potentially increasing interactions with specific receptor sites

-

The fluorophenyl group may contribute to improved lipophilicity and membrane permeability

-

The specific pattern of substitution on the pyridazine ring can significantly influence selectivity for different biological targets

These structure-activity relationships provide a foundation for understanding and potentially predicting the biological activity of 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid.

Research and Development Applications

Drug Discovery Applications

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid has several potential applications in drug discovery:

-

Lead Compound: It may serve as a lead structure for developing novel therapeutic agents, particularly in antimicrobial, antiviral, or anticancer applications.

-

Building Block: The compound can function as a versatile building block for synthesizing more complex drug candidates with enhanced pharmacological profiles.

-

Structure-Activity Relationship Studies: Systematic modification of the compound's structure can provide valuable insights into how specific structural features influence biological activity, guiding the design of more effective and selective drugs.

-

Prodrug Development: The carboxylic acid functionality offers opportunities for prodrug development to improve pharmacokinetic properties, similar to approaches used with other carboxylic acid-containing heterocycles .

Material Science Applications

Beyond medicinal chemistry, 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid may have applications in material science:

-

Functional Materials: The compound's structure suggests potential utility in the development of specialized materials with unique electronic or optical properties.

-

Coordination Chemistry: The carboxylic acid group and nitrogen atoms in the pyridazine ring provide potential coordination sites for metal ions, suggesting applications in the design of metal-organic frameworks or coordination polymers.

-

Molecular Recognition: The specific arrangement of functional groups may enable molecular recognition applications in sensor design or selective binding materials.

These diverse applications highlight the versatility of 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid as a research tool and potential component in various technological applications.

Future Research Directions

Synthesis Optimization

Future research could focus on developing efficient synthetic routes specifically tailored for 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid:

-

Green Chemistry Approaches: Development of environmentally friendly synthesis methods with reduced waste and energy consumption.

-

Continuous Flow Chemistry: Application of continuous flow techniques to improve efficiency, yield, and scalability of the synthesis.

-

Microwave-Assisted Synthesis: Investigation of microwave irradiation to accelerate reactions and potentially improve yields.

-

Catalytic Methods: Exploration of novel catalytic systems to enable more selective and efficient transformations during the synthesis process.

Comprehensive Biological Evaluation

A systematic investigation of the biological properties of 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid would be valuable:

-

Antimicrobial Screening: Assessment of activity against various bacterial and fungal pathogens, including drug-resistant strains.

-

Antiviral Testing: Evaluation of potential activity against diverse viral pathogens.

-

Cancer Cell Line Studies: Testing against a panel of cancer cell lines to identify potential selective cytotoxicity.

-

Target Identification: Determination of specific molecular targets and binding modes to elucidate mechanisms of action.

-

In Vivo Evaluation: Assessment of pharmacokinetic properties, toxicity profiles, and efficacy in appropriate animal models.

Structure-Activity Relationship Analysis

Detailed structure-activity relationship studies would provide valuable insights:

-

Systematic Modification: Synthesis of structural analogs with various substitutions to determine how specific structural features influence activity.

-

Computational Modeling: Application of molecular modeling and docking studies to predict interactions with potential biological targets.

-

Physicochemical Property Analysis: Investigation of how structural modifications affect properties such as solubility, lipophilicity, and membrane permeability.

These research directions would contribute significantly to understanding the full potential of 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid in both basic research and applied contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume